molecular formula C26H35N3S B10873161 1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea

1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea

Cat. No.: B10873161
M. Wt: 421.6 g/mol
InChI Key: VTJQLOSUESCSIH-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiourea group, which is known for its versatility in chemical reactions and its ability to form strong hydrogen bonds. The presence of benzyl and piperidyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of N-Benzyl-4-piperidone: This intermediate can be synthesized by the reaction of piperidine with benzyl chloride under basic conditions.

    Reductive Amination: N-Benzyl-4-piperidone undergoes reductive amination with benzylamine to form N-benzyl-N-[(1-benzyl-4-piperidyl)methyl]amine.

    Thiourea Formation: The final step involves the reaction of N-benzyl-N-[(1-benzyl-4-piperidyl)methyl]amine with cyclopentyl isothiocyanate to form N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can target the piperidyl or benzyl groups, leading to the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and piperidyl groups can enhance binding affinity and specificity, leading to selective inhibition of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[(1-benzyl-4-piperidyl)methyl]thiourea
  • N-Cyclopentyl-N’-benzylthiourea
  • N-Benzyl-N’-cyclopentylthiourea

Uniqueness

N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA stands out due to its unique combination of benzyl, piperidyl, and cyclopentyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H35N3S

Molecular Weight

421.6 g/mol

IUPAC Name

1-benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea

InChI

InChI=1S/C26H35N3S/c30-26(27-25-13-7-8-14-25)29(20-23-11-5-2-6-12-23)21-24-15-17-28(18-16-24)19-22-9-3-1-4-10-22/h1-6,9-12,24-25H,7-8,13-21H2,(H,27,30)

InChI Key

VTJQLOSUESCSIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=S)N(CC2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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